molecular formula C12H14ClNO4 B12109456 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid

4-[2-(2-Chlorophenoxy)acetamido]butanoic acid

Cat. No.: B12109456
M. Wt: 271.69 g/mol
InChI Key: YCHLWPMKBWKRSX-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is characterized by the presence of a chlorophenoxy group attached to an acetamido moiety, which is further linked to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid typically involves the following steps:

    Formation of 2-(2-Chlorophenoxy)acetic acid: This intermediate can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2-Chlorophenoxy)acetic acid is then reacted with butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a model compound for investigating the metabolism of chlorophenoxy derivatives.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These could include anti-inflammatory, antimicrobial, or anticancer activities, depending on the specific modifications made to the molecule.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets. For example, the chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The amide bond can also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chlorophenoxy)acetamido]butanoic acid: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    2-(2-Chlorophenoxy)acetic acid: A precursor in the synthesis of 4-[2-(2-Chlorophenoxy)acetamido]butanoic acid, it shares the chlorophenoxy moiety but lacks the amide and butanoic acid components.

    4-(2-Chlorophenoxy)butanoic acid: Another related compound, differing in the position of the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, as outlined above.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

4-[[2-(2-chlorophenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C12H14ClNO4/c13-9-4-1-2-5-10(9)18-8-11(15)14-7-3-6-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17)

InChI Key

YCHLWPMKBWKRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCC(=O)O)Cl

Origin of Product

United States

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